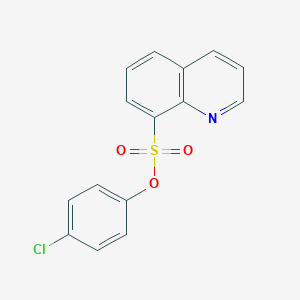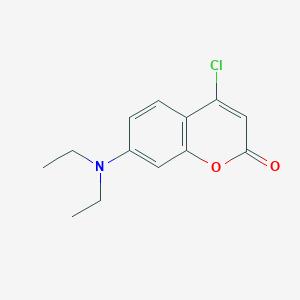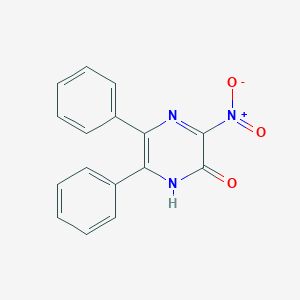
3-nitro-5,6-diphenyl-1H-pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-5,6-diphenyl-1H-pyrazin-2-one (NDP) is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. NDP is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
Wissenschaftliche Forschungsanwendungen
3-nitro-5,6-diphenyl-1H-pyrazin-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is in the field of organic electronics. 3-nitro-5,6-diphenyl-1H-pyrazin-2-one has been shown to exhibit excellent electron transport properties, making it a potential candidate for use in organic field-effect transistors and organic solar cells.
3-nitro-5,6-diphenyl-1H-pyrazin-2-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions. The unique structure of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one allows it to bind selectively with metal ions such as copper and nickel, leading to a change in fluorescence intensity. This property has potential applications in environmental monitoring and medical diagnosis.
Wirkmechanismus
The mechanism of action of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is not fully understood, but it is believed to involve the formation of a charge transfer complex between the nitrogen atom of the pyrazinone ring and the electron-deficient aryl groups. This charge transfer complex is thought to be responsible for the excellent electron transport properties of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. However, it has been shown to exhibit low toxicity in vitro, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its excellent electron transport properties, which make it a potential candidate for use in organic electronics. However, one limitation of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. One direction is the development of new synthesis methods to improve the yield and purity of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one. Another direction is the study of the biochemical and physiological effects of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in vivo, which could provide valuable insights into its potential applications in medicine. Finally, further research is needed to explore the potential applications of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one in organic electronics and other fields of scientific research.
Synthesemethoden
3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be synthesized through a two-step process involving the reaction of 2,3-diphenylquinoxaline with nitric acid followed by the reaction of the resulting 3-nitro-2,3-diphenylquinoxaline with hydrazine hydrate. The yield of 3-nitro-5,6-diphenyl-1H-pyrazin-2-one can be improved by using a solvent such as ethanol or acetic acid.
Eigenschaften
CAS-Nummer |
25468-58-0 |
|---|---|
Produktname |
3-nitro-5,6-diphenyl-1H-pyrazin-2-one |
Molekularformel |
C16H11N3O3 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
3-nitro-5,6-diphenyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C16H11N3O3/c20-16-15(19(21)22)17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,(H,18,20) |
InChI-Schlüssel |
HEKFXRGJKVCEPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(C(=O)N2)[N+](=O)[O-])C3=CC=CC=C3 |
Andere CAS-Nummern |
25468-58-0 |
Löslichkeit |
42.1 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



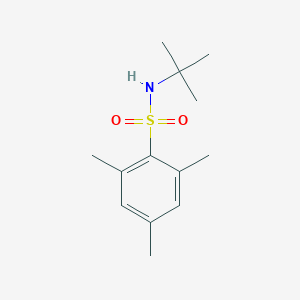
![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)



![1h-Indole-2,3-dione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B182867.png)

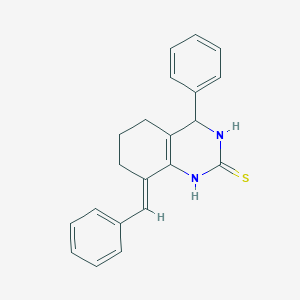
![6-Methyl-2-[N'-(3-nitro-benzylidene)-hydrazino]-pyrimidin-4-ol](/img/structure/B182871.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B182874.png)
